Cas no 1153346-83-8 (5-chloro-N-(2-nitrophenyl)pentanamide)

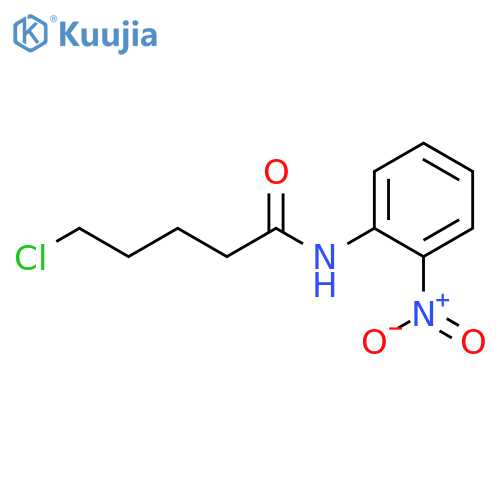

1153346-83-8 structure

商品名:5-chloro-N-(2-nitrophenyl)pentanamide

CAS番号:1153346-83-8

MF:C11H13ClN2O3

メガワット:256.685521841049

MDL:MFCD12124253

CID:4573167

PubChem ID:43699352

5-chloro-N-(2-nitrophenyl)pentanamide 化学的及び物理的性質

名前と識別子

-

- 5-chloro-N-(2-nitrophenyl)pentanamide

-

- MDL: MFCD12124253

- インチ: 1S/C11H13ClN2O3/c12-8-4-3-7-11(15)13-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,13,15)

- InChIKey: VPSCHUWMOFECCE-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1[N+]([O-])=O)(=O)CCCCCl

5-chloro-N-(2-nitrophenyl)pentanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-270420-5.0g |

5-chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 5.0g |

$1199.0 | 2023-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026513-5g |

5-Chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 5g |

¥6839.0 | 2023-04-05 | |

| Chemenu | CM475694-500mg |

5-chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95%+ | 500mg |

$363 | 2023-03-01 | |

| Ambeed | A1085821-5g |

5-Chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 5g |

$913.0 | 2024-04-26 | |

| Enamine | EN300-270420-0.5g |

5-chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 0.5g |

$310.0 | 2023-09-11 | |

| Aaron | AR01B3HA-250mg |

5-chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 250mg |

$248.00 | 2025-02-09 | |

| Aaron | AR01B3HA-10g |

5-chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 10g |

$2470.00 | 2023-12-16 | |

| A2B Chem LLC | AV96242-500mg |

5-chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 500mg |

$362.00 | 2024-04-20 | |

| 1PlusChem | 1P01B38Y-250mg |

5-chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 250mg |

$215.00 | 2025-03-19 | |

| 1PlusChem | 1P01B38Y-50mg |

5-chloro-N-(2-nitrophenyl)pentanamide |

1153346-83-8 | 95% | 50mg |

$120.00 | 2025-03-19 |

5-chloro-N-(2-nitrophenyl)pentanamide 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1153346-83-8 (5-chloro-N-(2-nitrophenyl)pentanamide) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1153346-83-8)5-chloro-N-(2-nitrophenyl)pentanamide

清らかである:99%/99%

はかる:1g/5g

価格 ($):424.0/822.0